- Substituted quinoxaline derivatives as PFKFB3 inhibitors and their preparation, World Intellectual Property Organization, , ,

Cas no 934568-25-9 (6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine)

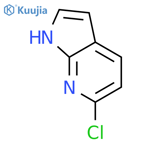

![6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine structure](https://fr.kuujia.com/scimg/cas/934568-25-9x500.png)

934568-25-9 structure

Nom du produit:6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

Numéro CAS:934568-25-9

Le MF:C8H7ClN2

Mégawatts:166.607580423355

MDL:MFCD15529224

CID:835079

PubChem ID:21360855

6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Propriétés chimiques et physiques

Nom et identifiant

-

- 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-Methyl-

- 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

- 6-chloro-1-methylpyrrolo[2,3-b]pyridine

- XIPBLKOJUBEBEC-UHFFFAOYSA-N

- SB14041

- 1H-Pyrrolo[2,3-b]pyridine,6-chloro-1-methyl-

- 6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (ACI)

- MFCD15529224

- F73933

- 934568-25-9

- EN300-7701901

- SCHEMBL3754475

- WLZ3444

- 6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

-

- MDL: MFCD15529224

- Piscine à noyau: 1S/C8H7ClN2/c1-11-5-4-6-2-3-7(9)10-8(6)11/h2-5H,1H3

- La clé Inchi: XIPBLKOJUBEBEC-UHFFFAOYSA-N

- Sourire: ClC1=CC=C2C=CN(C)C2=N1

Propriétés calculées

- Qualité précise: 166.0297759g/mol

- Masse isotopique unique: 166.0297759g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 1

- Comptage des atomes lourds: 11

- Nombre de liaisons rotatives: 0

- Complexité: 151

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 17.8

- Le xlogp3: 2.2

6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1015-1G |

6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine |

934568-25-9 | 95% | 1g |

¥ 3,201.00 | 2023-04-12 | |

| Matrix Scientific | 222349-1g |

6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine, 95% min |

934568-25-9 | 95% | 1g |

$1491.00 | 2023-09-06 | |

| Enamine | EN300-7701901-0.1g |

6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine |

934568-25-9 | 95.0% | 0.1g |

$232.0 | 2025-02-22 | |

| Biosynth | JMB56825-1000 mg |

6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine |

934568-25-9 | 1g |

$640.00 | 2023-01-04 | ||

| Biosynth | JMB56825-50 mg |

6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine |

934568-25-9 | 50mg |

$82.50 | 2023-01-04 | ||

| Aaron | AR01V61M-1g |

6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine |

934568-25-9 | 98% | 1g |

$460.00 | 2025-02-14 | |

| Aaron | AR01V61M-100mg |

6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine |

934568-25-9 | 98% | 100mg |

$114.00 | 2025-02-14 | |

| Aaron | AR01V61M-2.5g |

6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine |

934568-25-9 | 95% | 2.5g |

$1834.00 | 2023-12-15 | |

| Ambeed | A104879-1g |

6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine |

934568-25-9 | 98% | 1g |

$788.0 | 2025-03-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1015-500mg |

6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine |

934568-25-9 | 95% | 500mg |

¥2333.0 | 2024-04-16 |

6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 - 5 °C; 30 min, 0 - 5 °C

1.2 0 - 5 °C; 30 min, 0 - 5 °C; 1 h, rt

1.3 Reagents: Methanol ; rt

1.2 0 - 5 °C; 30 min, 0 - 5 °C; 1 h, rt

1.3 Reagents: Methanol ; rt

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 20 min, 0 °C

1.2 0 °C; 2 h, rt

1.3 Solvents: Water

1.2 0 °C; 2 h, rt

1.3 Solvents: Water

Référence

- Discovery of N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]-ethanesulfonamide, a Cortisol-Sparing CYP11B2 Inhibitor that Lowers Aldosterone in Human Subjects, Journal of Medicinal Chemistry, 2015, 58(23), 9382-9394

Méthode de production 3

Conditions de réaction

Référence

- Preparation of quinoxalinone derivatives as inhibitors of vascular endothelial growth factor (VEGF), Japan, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 20 min, 0 °C

1.2 0 °C; 2 h, 0 °C → rt

1.3 Solvents: Water ; rt

1.2 0 °C; 2 h, 0 °C → rt

1.3 Solvents: Water ; rt

Référence

- Preparation of aryl pyridine as aldosterone synthase inhibitors, World Intellectual Property Organization, , ,

6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Raw materials

6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Preparation Products

6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Littérature connexe

-

Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

-

5. Book reviews

934568-25-9 (6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine) Produits connexes

- 2229071-54-7(1-{4-(tert-butoxy)carbonylmorpholin-3-yl}-4,4-difluorocyclohexane-1-carboxylic acid)

- 478080-31-8(5-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole)

- 2005152-83-8(4-chloro-1-(3,3-dimethylpentyl)-1H-pyrazol-3-amine)

- 1804391-57-8(Ethyl 2-amino-4-(aminomethyl)-6-(trifluoromethoxy)pyridine-3-acetate)

- 2034492-45-8(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide)

- 2138048-09-4([(5-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}oxolan-2-yl)methyl]urea)

- 2802-11-1(Flurandrenolone Acetate)

- 1211340-02-1((2-Methylcyclopropyl)methylhydrazine Dihydrochloride)

- 2639462-64-7(Tert-butyl 8-hydroxy-decahydroquinoline-7-carboxylate)

- 2309464-95-5(Tert-butyl 2-{[7-(3-bromopyridin-4-yl)-2-azaspiro[3.5]nonan-7-yl]oxy}acetate)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:934568-25-9)6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

Pureté:99%/99%

Quantité:250mg/1g

Prix ($):195.0/644.0